molecular formula C9H16N4 B13069226 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13069226
M. Wt: 180.25 g/mol
InChI Key: CEQUZWVZMVMKBX-UHFFFAOYSA-N
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Description

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentylethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopentylethyl)-1H-1,2,3-triazole
  • 1-(2-Cyclopentylethyl)-1H-1,2,4-triazole
  • 1-(2-Cyclopentylethyl)-1H-1,3,4-triazole

Uniqueness

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is unique due to the specific arrangement of its nitrogen atoms in the triazole ring and the presence of the cyclopentylethyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2-cyclopentylethyl)triazol-4-amine

InChI

InChI=1S/C9H16N4/c10-9-7-13(12-11-9)6-5-8-3-1-2-4-8/h7-8H,1-6,10H2

InChI Key

CEQUZWVZMVMKBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN2C=C(N=N2)N

Origin of Product

United States

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